3-Amino-3-(1h-imidazol-2-yl)propanoic acid
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Overview
Description
3-Amino-3-(1h-imidazol-2-yl)propanoic acid is a compound of significant interest in various scientific fields It is structurally characterized by an amino group attached to a propanoic acid backbone, with an imidazole ring at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1h-imidazol-2-yl)propanoic acid typically involves the reaction of imidazole derivatives with amino acids under controlled conditions. One common method includes the refluxing of imidazole with an appropriate amino acid in the presence of a catalyst at elevated temperatures. For example, the synthesis of similar compounds has been achieved by refluxing aqueous solutions of the ligand with equimolar amounts of ruthenium chloride at 60°C for 36 hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1h-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amino derivatives.
Scientific Research Applications
3-Amino-3-(1h-imidazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination complexes.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Amino-3-(1h-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, forming stable complexes that can influence various biochemical processes. Additionally, the amino group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
3-Amino-3-(1h-imidazol-2-yl)propanoic acid can be compared with other similar compounds such as:
L-Carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid): A naturally occurring dipeptide with similar structural features.
Imidazolepropionic acid: Another imidazole derivative with distinct chemical properties.
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-amino-3-(1H-imidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-4(3-5(10)11)6-8-1-2-9-6/h1-2,4H,3,7H2,(H,8,9)(H,10,11) |
InChI Key |
RJAYAGGLYRJZBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C(CC(=O)O)N |
Origin of Product |
United States |
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